2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 80191-91-9
VCID: VC8296082
InChI: InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2
SMILES: C1=CC=NC(=C1)CSCCO
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol

CAS No.: 80191-91-9

Cat. No.: VC8296082

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol - 80191-91-9

Specification

CAS No. 80191-91-9
Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 2-(pyridin-2-ylmethylsulfanyl)ethanol
Standard InChI InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2
Standard InChI Key JXIVUVCIBGRJQU-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CSCCO
Canonical SMILES C1=CC=NC(=C1)CSCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is systematically named to reflect its structure: a pyridin-2-ylmethyl group attached via a sulfanyl (S-\text{S}-) bridge to an ethanol backbone. The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, distinguishing it from related compounds such as 2-(2-(pyridin-2-yl)disulfanyl)ethanol (CAS: 111625-28-6), which contains a disulfide bond instead of a thioether linkage . The molecular formula C8H11NOS\text{C}_8\text{H}_{11}\text{NOS} confirms the presence of one nitrogen atom from the pyridine ring, one sulfur atom from the thioether, and one oxygen atom from the hydroxyl group .

Stereochemical and Electronic Properties

The compound is achiral due to the absence of stereogenic centers, as confirmed by its listed stereo designation as "ACHIRAL" in related pyridine-thioether derivatives . The pyridine ring contributes aromaticity and basicity, with the nitrogen atom capable of participating in hydrogen bonding and coordination chemistry. The thioether group (S-\text{S}-) enhances nucleophilicity, enabling reactions with electrophiles or oxidative formation of disulfide bonds . The hydroxyl group offers a site for further functionalization, such as esterification or etherification, broadening its utility in synthetic chemistry .

Synthesis and Reaction Pathways

Optimization and Yield Considerations

The yield of such a synthesis would depend on reaction conditions, including temperature, solvent choice, and stoichiometry. For instance, the synthesis of a pyridine-based triazole derivative achieved a 40% yield after refluxing for 4 hours . Optimizing the reaction time and catalyst use (e.g., triethylamine to scavenge HCl) could improve efficiency. Alternative routes might involve thiol-ene "click" chemistry or oxidative coupling, though these methods require further exploration for this specific compound.

Physical and Chemical Properties

Stability and Reactivity

The thioether linkage is generally stable under ambient conditions but susceptible to oxidation by agents like hydrogen peroxide, forming sulfoxides or sulfones. The hydroxyl group can undergo typical alcohol reactions, such as esterification with acyl chlorides or oxidation to a ketone .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual functionality (thioether and hydroxyl groups) makes it a valuable intermediate in drug discovery. For example, thioether-containing molecules are prevalent in kinase inhibitors and antiviral agents . The pyridine ring enhances binding affinity to biological targets through π-π interactions and hydrogen bonding .

Coordination Chemistry and Catalysis

Pyridine derivatives are widely used as ligands in coordination chemistry. The sulfur atom in 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol could coordinate to transition metals, forming complexes with potential catalytic activity. A related study on bis{(Z)-[(E)-2-(pyridin-2-ylmethylidene)hydrazin-1-ylidene][(pyridin-2-yl)methylsulfanyl]methanethio} highlights the utility of sulfur-containing ligands in stabilizing metal centers .

Material Science

The compound’s ability to form disulfide linkages under oxidative conditions suggests applications in dynamic covalent chemistry, enabling self-healing polymers or responsive materials .

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